Benzenesulfonamide, N-(2-hydroxyethyl)-2,3-dimethyl-5-nitro-
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Overview
Description
N-(2-Hydroxyethyl)-2,3-xylenesulphonamide is an organic compound that belongs to the class of sulphonamides It is characterized by the presence of a sulphonamide group attached to a xylenesulphonamide backbone, with a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2,3-xylenesulphonamide typically involves the reaction of 2,3-xylenesulphonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of N-(2-Hydroxyethyl)-2,3-xylenesulphonamide may involve continuous flow processes to enhance efficiency and yield. The use of solid catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-2,3-xylenesulphonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulphonamide group can be reduced to form amines.
Substitution: The sulphonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted sulphonamides.
Scientific Research Applications
N-(2-Hydroxyethyl)-2,3-xylenesulphonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-2,3-xylenesulphonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the sulphonamide group can interact with amino acid residues, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid): A general-purpose buffer used in biological research.
N-(2-Hydroxyethyl)-2-pyrrolidone: Used in the production of polymers and as a solvent.
Uniqueness
N-(2-Hydroxyethyl)-2,3-xylenesulphonamide is unique due to its specific structural features, such as the xylenesulphonamide backbone and hydroxyethyl substituent. These features confer distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
25959-70-0 |
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Molecular Formula |
C10H14N2O5S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2,3-dimethyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O5S/c1-7-5-9(12(14)15)6-10(8(7)2)18(16,17)11-3-4-13/h5-6,11,13H,3-4H2,1-2H3 |
InChI Key |
MIBWEBONCRNTAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NCCO)[N+](=O)[O-] |
Origin of Product |
United States |
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